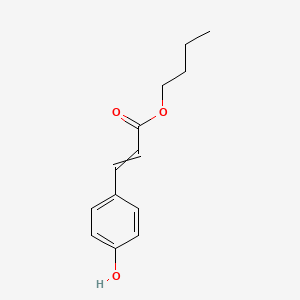

Butyl 3-(4-hydroxyphenyl)prop-2-enoate

Description

Properties

CAS No. |

40458-57-9 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

butyl 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3 |

InChI Key |

XEPISKMSORQJRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl p-Coumarate (Methyl 3-(4-hydroxyphenyl)prop-2-enoate)

- Structure : Differs by a methyl ester group instead of butyl.

- Properties: Lower molecular weight (180.17 g/mol vs. 234.29 g/mol for butyl ester). Higher water solubility due to shorter alkyl chain, but still classified as "practically insoluble" .

- Key Difference : The methyl ester’s reduced lipophilicity (LogP ~1.5 estimated) compared to the butyl analogue (LogP ~3.5 estimated) may limit its efficacy in lipid-rich matrices .

Ethyl 3-(Substituted Phenyl)prop-2-enoates

- Examples: Ethyl (2E)-3-(2′-allyloxy-4′-methoxyphenyl)prop-2-enoate and nitro-/halogen-substituted variants .

- Properties: Substituents (e.g., methoxy, nitro, chloro) alter electronic and steric profiles. Bioactivity: Nitro and halogen substituents may reduce antioxidant activity but enhance antifungal or antimicrobial properties.

- Key Difference: The absence of a free hydroxyl group (as in methoxy derivatives) diminishes antioxidant capacity compared to Butyl 3-(4-hydroxyphenyl)prop-2-enoate .

Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate

Butyl Acrylate (Parent Compound)

- Structure : Lacks the 4-hydroxyphenyl substituent.

- Higher volatility (boiling point ~145°C) compared to the phenolic derivative.

- Key Difference: The addition of the 4-hydroxyphenyl group in this compound introduces radical-scavenging capability, altering its application profile from purely industrial to bioactive roles .

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on alkyl chain contributions.

Table 2: Bioactivity Comparison

Preparation Methods

Reaction Mechanism and General Protocol

The classical Fischer esterification method is widely employed for synthesizing butyl p-coumarate. This acid-catalyzed reaction involves the condensation of p-coumaric acid with n-butanol. The process typically uses concentrated sulfuric acid or hydrochloric acid as a catalyst, leveraging the equilibrium-driven nature of esterification. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol, ultimately yielding the ester and water.

A representative protocol involves refluxing p-coumaric acid (1.0 equiv) with excess n-butanol (5–10 equiv) in the presence of 4% (v/v) hydrochloric acid at 60°C for 12–24 hours. The use of excess alcohol shifts the equilibrium toward ester formation, while elevated temperatures accelerate reaction kinetics.

Purification and Characterization

Post-reaction, the crude product is purified via flash chromatography using petroleum ether and ethyl acetate (3:1 v/v) as the eluent. Analytical confirmation is achieved through high-performance thin-layer chromatography (HPTLC) and nuclear magnetic resonance (NMR) spectroscopy. The ester typically exhibits a characteristic singlet for the vinyl proton (δ 6.3–6.5 ppm) and a quartet for the butyl oxymethylene group (δ 4.1–4.3 ppm) in H NMR.

Yield Optimization

Key parameters influencing yield include:

-

Alcohol-to-acid ratio : A molar excess of n-butanol (5:1) maximizes ester formation.

-

Catalyst concentration : 4% HCl achieves optimal protonation without side reactions.

-

Reaction time : Extending beyond 12 hours marginally improves yields (≤75%) but risks decomposition.

Enzymatic Synthesis Using Feruloyl Esterases

Enzyme Selection and Reaction Setup

Enzymatic synthesis offers a greener alternative to chemical methods. Feruloyl esterases (FAEs), particularly AtFAE B from Aspergillus terreus, have demonstrated high catalytic efficiency for transesterifying p-coumaric acid with n-butanol. The reaction employs a ternary solvent system (isooctane: n-butanol:water, 47.2:50.8:2 v/v/v) to enhance substrate solubility and enzyme stability.

Advantages Over Chemical Methods

Enzymatic synthesis achieves comparable yields (70–75%) to chemical methods but operates under milder conditions (30°C vs. 60°C) and avoids corrosive acids. Additionally, FAEs exhibit regioselectivity, minimizing byproduct formation.

Comparative Analysis of Synthesis Methods

Reaction Efficiency

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Temperature | 60°C | 30°C |

| Time | 12–24 h | 24 h |

| Yield | 70–75% | 70–75% |

| Catalyst | HCl/H₂SO₄ | AtFAE B |

| Solvent System | Neat alcohol | Isooctane-based |

Environmental and Economic Considerations

Enzymatic methods reduce energy consumption and hazardous waste, aligning with green chemistry principles. However, enzyme production costs remain a barrier to large-scale industrial adoption. In contrast, chemical synthesis is cost-effective but generates acidic waste streams requiring neutralization.

Advanced Optimization Strategies

Solvent Engineering in Enzymatic Reactions

The ternary solvent system (isooctane: n-butanol:water) critically influences enzyme performance. Isooctane’s low polarity minimizes enzyme denaturation, while 2% water maintains essential hydration layers around the enzyme active site. Increasing water content beyond 4% drastically reduces reaction rates due to substrate partitioning into aqueous phases.

Q & A

Basic Questions

Q. What are the optimal synthesis routes for Butyl 3-(4-hydroxyphenyl)prop-2-enoate, considering yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with butanol under acid catalysis. Key variables include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), and catalysts like sulfuric acid or p-toluenesulfonic acid. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the ester . Yield optimization may require iterative adjustments to solvent polarity and catalyst loading.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure, particularly the trans-configuration of the α,β-unsaturated system. Infrared (IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, phenolic -OH at ~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy assesses conjugation effects (λmax ~280 nm for the phenolic chromophore) .

Q. What protocols are recommended for purifying this compound from complex reaction mixtures?

- Methodological Answer : Liquid-liquid extraction (using dichloromethane/water) removes polar impurities. Subsequent purification via flash chromatography (gradient elution with hexane:ethyl acetate) isolates the target ester. Advanced techniques like preparative HPLC (C18 column, methanol/water mobile phase) may resolve stereoisomers or closely related byproducts. Purity assessment should combine TLC, HPLC, and melting point analysis .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Dose-response standardization : Use a uniform concentration range (e.g., 1–100 µM) across studies.

- Control normalization : Include positive/negative controls (e.g., ascorbic acid for antioxidant assays).

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers.

- Replication studies : Independently validate key findings under identical experimental conditions .

Q. What factorial design approaches are suitable for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design can optimize temperature, catalyst concentration, and reaction time. Response Surface Methodology (RSM) models interactions between variables, while ANOVA identifies significant factors. For example:

- Variables : Temperature (70–110°C), catalyst loading (1–5 mol%), time (4–12 hours).

- Response : Yield (%) and purity (HPLC area%).

Post-optimization validation via triplicate runs ensures reproducibility. This approach minimizes resource expenditure while maximizing output .

Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for esterification or degradation pathways. Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes). Pair computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data (e.g., IR frequency shifts) to validate mechanistic hypotheses. Tools like Gaussian or AutoDock Vina are widely used for such analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.